N,4-dimethyl-4H-1,2,4-triazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H8N4 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
N,4-dimethyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C4H8N4/c1-5-4-7-6-3-8(4)2/h3H,1-2H3,(H,5,7) |
InChI Key |
OURORUGBFOFPJI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=CN1C |
Origin of Product |
United States |
Synthetic Methodologies for N,4 Dimethyl 4h 1,2,4 Triazol 3 Amine and Its Core Scaffold
Established Strategies for 1,2,4-Triazole (B32235) Ring System Construction
The formation of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry, with numerous reliable methods for its construction. These methods often involve the cyclization of linear precursors containing the necessary nitrogen and carbon atoms in a pre-organized fashion.
Cyclization Reactions from Common Precursors (Amidines, Hydrazones, Hydrazides, Nitriles)
The synthesis of the 1,2,4-triazole scaffold is frequently accomplished through the cyclization of readily available starting materials such as amidines, hydrazones, hydrazides, and nitriles. These precursors provide the essential N-N and N-C-N linkages required for the formation of the five-membered heterocyclic ring.
Amidines serve as valuable precursors for 1,2,4-triazole synthesis. A general method involves a one-pot, two-step process for producing 1,3,5-trisubstituted-1,2,4-triazoles with yields of up to 90%. acs.org This process begins with the in-situ formation of an amide from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine (B178648) to cyclize into the desired triazole. acs.org Copper-catalyzed reactions of amidines with compounds like trialkylamines, DMF, and DMSO also provide an efficient route to 1,3-disubstituted 1,2,4-triazoles. isres.org
Hydrazones are also popular starting materials due to their reactive nitrogen pair and sp²-hybridized carbon atom. acs.org An efficient method for synthesizing 1,2,4-triazoles involves the oxidative cyclization of hydrazones. acs.org For instance, a metal-free approach utilizes an iodine catalyst for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines under oxidative conditions. organic-chemistry.org This reaction proceeds through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. isres.orgorganic-chemistry.org
Hydrazides are another class of common precursors. The Pellizzari reaction, a classic method, involves the reaction of amides and acyl hydrazides to form 1,2,4-triazole derivatives. organic-chemistry.org A more modern approach involves the trifluoroanhydride activation of secondary amides followed by microwave-induced cyclodehydration with hydrazides to produce 3,4,5-trisubstituted 1,2,4-triazoles. isres.org
Nitriles can be utilized in [3+2] cycloaddition reactions to form the triazole ring. For example, a copper-enabled three-component reaction of nitriles, 2-diazoacetonitriles, and aryldiazonium salts affords 1-aryl-5-cyano-1,2,4-triazoles. isres.org Another approach involves a copper-catalyzed one-pot reaction of nitriles and hydroxylamine (B1172632) hydrochloride to produce 1,2,4-triazole derivatives. isres.org
Table 1: Cyclization Reactions for 1,2,4-Triazole Synthesis
| Precursor | Reaction Type | Key Reagents/Conditions | Substituent Pattern | Reference |
|---|---|---|---|---|
| Amidines | One-pot, two-step | Carboxylic acid, monosubstituted hydrazine | 1,3,5-trisubstituted | acs.org |
| Amidines | Copper-catalyzed | Trialkylamines/DMF/DMSO, O₂, K₃PO₄ | 1,3-disubstituted | isres.org |
| Hydrazones | Oxidative cyclization | Iodine catalyst, aliphatic amines | 1,3,5-trisubstituted | organic-chemistry.org |
| Hydrazides | Pellizzari Reaction | Amides | Varies | organic-chemistry.org |
| Hydrazides | Microwave-induced cyclodehydration | Secondary amides, trifluoroanhydride | 3,4,5-trisubstituted | isres.org |
| Nitriles | [3+2] Cycloaddition | 2-diazoacetonitriles, aryldiazonium salts, Cu catalyst | 1-aryl-5-cyano | isres.org |
| Nitriles | One-pot reaction | Hydroxylamine hydrochloride, Cu(OAc)₂ | Varies | isres.org |
Multi-Step Synthesis Approaches for Functionalized 1,2,4-Triazoles
For the synthesis of more complex and specifically functionalized 1,2,4-triazoles, multi-step synthetic sequences are often employed. These approaches allow for the precise introduction of various substituents at different positions of the triazole ring.
A common multi-step strategy involves the initial formation of a simpler 1,2,4-triazole core, which is then subjected to further chemical modifications. For instance, a series of fused bicyclic s- isres.orgorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines were synthesized in a three-step process starting from commercially available hydrazides and methyl cumulate. isres.org This method is notable for forming dihydrazide intermediates without the need for oxidative N-N bond formation during the 1,2,4-triazole synthesis. isres.org
Another example involves the synthesis of N-alkyl-1,2,4-triazoles through a sequential reaction. This process includes the in-situ generation of a hydrazonoyl chloride from an N,N-dialkylhydrazone, followed by a formal [3+2] cycloaddition with a nitrile. scribd.com This multi-step sequence allows for the synthesis of a variety of fully substituted N-alkyl-1,2,4-triazoles. scribd.com
One-Pot and Cascade Reactions in 1,2,4-Triazole Formation
To improve synthetic efficiency and reduce waste, one-pot and cascade reactions have been developed for the synthesis of 1,2,4-triazoles. These reactions combine multiple synthetic steps into a single operation without the isolation of intermediates.
A notable one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles involves the reaction of secondary amides and hydrazides. acs.orgorganic-chemistry.orgnih.gov This method utilizes triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration, offering a streamlined approach with high yields and short reaction times. acs.orgorganic-chemistry.orgnih.gov
Cascade reactions, where a series of intramolecular reactions are triggered by a single event, are also employed. For instance, the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines proceeds via a cascade process involving C-H functionalization, the formation of double C-N bonds, and subsequent oxidative aromatization. isres.org Another example is a copper-catalyzed one-pot method to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade of addition, oxidation, and cyclization. frontiersin.orgnih.gov
Specific Synthetic Routes for N,4-dimethyl-4H-1,2,4-triazol-3-amine and Analogues
The synthesis of the target molecule, this compound, and its analogues involves either the derivatization of a pre-formed 4-amino-1,2,4-triazole (B31798) scaffold or the construction of the ring with the desired substituents already in place.
Derivatization of 4-Amino-4H-1,2,4-triazole Derivatives
A common and versatile approach to synthesizing substituted 4-amino-1,2,4-triazoles is through the derivatization of the parent 4-amino-4H-1,2,4-triazole. This starting material can be synthesized by reacting hydrazine or an aqueous hydrazine solution with a carboxylic acid. google.com
The amino group at the 4-position of the triazole ring can undergo various reactions to introduce substituents. For example, Schiff bases of 4-amino-1,2,4-triazole can be synthesized by reacting it with various aldehydes. nih.govnih.gov While this introduces a substituent on the amino group, subsequent reduction and methylation steps could potentially lead to the desired N,4-dimethylated product.
Furthermore, the synthesis of various 4-amino-4H-1,2,4-triazole derivatives has been reported, which can serve as precursors. researchgate.net The synthesis of 4-alkyl-4H-1,2,4-triazole derivatives has also been achieved through methods like Suzuki cross-coupling reactions, demonstrating the feasibility of introducing substituents at the 4-position. nih.gov
Synthesis via Desulfurization and Deamination Condensation
An alternative strategy for the synthesis of substituted 1,2,4-triazol-3-amines involves a three-component reaction that proceeds via desulfurization and deamination condensation. An oxidant- and metal-free method has been reported for the synthesis of structurally diverse, fully substituted 1H-1,2,4-triazol-3-amines from isothiocyanates, amidines, and hydrazines. isres.org This [2+1+2] cyclization process involves the cleavage of C–S and C–N bonds and the formation of new C–N bonds in a single pot. isres.org This approach offers an environmentally friendly and versatile route to the 1,2,4-triazol-3-amine core, which could then be selectively N-methylated at the desired positions to yield this compound.
Table 2: Specific Synthetic Routes for Substituted 1,2,4-Triazoles
| Methodology | Starting Materials | Key Features | Potential for this compound synthesis | Reference |
|---|---|---|---|---|
| Derivatization of 4-Amino-4H-1,2,4-triazole | 4-Amino-4H-1,2,4-triazole, aldehydes, alkylating agents | Stepwise introduction of substituents on the pre-formed ring. | Formation of Schiff base followed by reduction and methylation. | nih.govnih.gov |
| Desulfurization and Deamination Condensation | Isothiocyanates, amidines, hydrazines | Metal-free, one-pot, three-component reaction. | Formation of the 1,2,4-triazol-3-amine core followed by N-methylation. | isres.org |
Optimized Reaction Conditions for Yield Enhancement
The efficient synthesis of the 1,2,4-triazole scaffold, the core of this compound, is critical for its application in various chemical fields. Researchers have explored numerous strategies to enhance reaction yields by optimizing conditions such as temperature, solvents, catalysts, and reaction times. While specific conditions for this compound are not extensively detailed in the provided literature, general principles for substituted 1,2,4-triazoles can be applied.
One-pot synthesis methods are often favored for their efficiency and high yields. For instance, a highly regioselective one-pot process for 1,3,5-trisubstituted 1,2,4-triazoles is achieved through the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org Another approach involves the base-catalyzed reaction between nitriles and hydrazides, which can be sensitive to the base and solvent system used. thieme-connect.com For 3-amino-1,2,4-triazoles, a two-step, one-pot protocol has been developed that proceeds through a hydrazinecarboximidamide derivative, with yields being dependent on the nature of the substituents and the potential need for a base like triethylamine (B128534) for reactions starting with hydrazine hydrochloride salts. nih.gov The choice of catalyst, such as copper complexes, and the use of air or other oxidants can also significantly influence the yield and reaction scope. organic-chemistry.org
Below is a table summarizing various optimized conditions for synthesizing the 1,2,4-triazole core, which can be adapted for yield enhancement.
| Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Ref. |
| Hydrazines, Formamide (B127407) | None (Catalyst-free) | Formamide (reagent & solvent) | 160 °C (Microwave) | 54-81% | thieme-connect.com |
| Amidines, Isothiocyanates, Hydrazines | None (Metal- & oxidant-free) | Not specified | Mild conditions | Good | organic-chemistry.org |
| Thiourea, H₂O₂, Hydrazine | Na₂MoO₄·2H₂O | H₂O, CH₃CN | rt or 80 °C | Moderate to Good | nih.gov |
| Amidines, Trialkylamines | Copper catalyst, K₃PO₄, O₂ | DMF | Not specified | Good | mdpi.com |
| Nitriles, Hydrazides | Base-catalyzed | Not specified | Elevated | Low to Good | thieme-connect.com |
Catalytic and Metal-Free Approaches in this compound Synthesis
The synthesis of the 1,2,4-triazole ring system can be achieved through various catalytic and non-catalytic methods, offering pathways that can be tailored for efficiency, substrate scope, and environmental considerations.
Transition Metal-Catalyzed Cycloaddition Reactions
Transition metal catalysis provides powerful and versatile routes to 1,2,4-triazole derivatives. researchgate.net Copper catalysts are frequently employed due to their availability and effectiveness. organic-chemistry.org For example, copper-catalyzed intermolecular [3+2] cycloaddition reactions between nitrile ylides and diazonium salts afford fully substituted 1,2,4-triazoles in moderate to high yields under mild, one-pot conditions. isres.org Another copper-catalyzed approach involves the reaction of amidines with nitriles. scipublications.com
A notable development is the catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with aryl diazonium salts. isres.org This method allows for the selective synthesis of either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles by choosing the appropriate metal catalyst. Silver(I) catalysis leads to 1,3-disubstituted products, while copper(II) catalysis yields the 1,5-disubstituted isomers, both in high yields from a diverse range of substrates. isres.orgfrontiersin.org Mechanochemical methods using copper acetate (B1210297) under solvent-free grinding conditions have also been developed for the [3+2] cycloaddition of azinium-N-imines with nitriles. researchgate.net
The following table highlights key transition metal-catalyzed reactions for 1,2,4-triazole synthesis.
| Reaction Type | Catalyst | Reactants | Key Feature | Yield | Ref. |
| [3+2] Cycloaddition | Ag(I) | Isocyanides, Aryl Diazonium Salts | Regioselective for 1,3-disubstituted triazoles | High (up to 88%) | isres.orgfrontiersin.org |
| [3+2] Cycloaddition | Cu(II) | Isocyanides, Aryl Diazonium Salts | Regioselective for 1,5-disubstituted triazoles | High (up to 79%) | isres.orgfrontiersin.org |
| [3+2] Cycloaddition | Copper | Nitrile Ylides, Diazonium Salts | One-pot synthesis of fully substituted triazoles | Medium to High | isres.org |
| Oxidative Coupling | Copper | Amidines, Trialkylamines | Sequential N-C and N-N bond formation | Good | organic-chemistry.org |
| Cascade Reaction | Phen-MCM-41-CuBr | Amides, Nitriles | Heterogeneous and recyclable catalyst | High (up to 91%) | nih.gov |
Oxidant- and Metal-Free Synthetic Protocols
In line with the principles of green chemistry, significant effort has been directed towards developing metal- and oxidant-free synthetic routes to 1,2,4-triazoles. These methods avoid the use of potentially toxic and expensive heavy metals and harsh oxidizing agents.
One such strategy is a three-component reaction involving the desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines. organic-chemistry.orgisres.org This [2+1+2] cyclization process proceeds under mild conditions without any external catalysts, ligands, or oxidants, offering an environmentally friendly pathway to fully substituted 1H-1,2,4-triazol-3-amines. organic-chemistry.orgisres.org Another approach describes the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines using iodine as a catalyst under aerobic oxidative conditions. isres.org This reaction involves a cascade of C-H functionalization, C-N bond formation, and oxidative aromatization. isres.org Furthermore, methods utilizing D-glucose as a renewable C1 synthon for the oxidative cyclization of trifluoroacetimidohydrazides have been reported, broadening the application of biomass-derived compounds in heterocyclic synthesis. isres.org
The table below summarizes selected oxidant- and metal-free synthetic protocols.
| Method | Reactants | Key Features | Ref. |
| Three-Component Condensation | Amidines, Isothiocyanates, Hydrazines | [2+1+2] cyclization, C-S and C-N bond cleavage, environmental friendliness | organic-chemistry.orgisres.org |
| Iodine-Catalyzed Cascade Reaction | Hydrazones, Aliphatic Amines | Aerobic oxidative conditions, C-H functionalization | isres.org |
| Decarboxylation and Cyclization | 2-aryl-2-isocyanate, Aryl Diazonium Salts | Utilizes DABCO as a weak base | nih.gov |
| Oxidative Cyclization | Trifluoroacetimidohydrazides, D-Glucose | Utilizes renewable D-glucose as C1 synthon | isres.org |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govrsc.orgpnrjournal.com This technology has been successfully applied to the synthesis of the 1,2,4-triazole core. nih.gov
A notable example is the catalyst-free, one-pot synthesis of substituted 1,2,4-triazoles from hydrazines and formamide under microwave irradiation. organic-chemistry.orgthieme-connect.com This method is straightforward, efficient, and tolerates a wide range of functional groups. organic-chemistry.orgthieme-connect.com Similarly, the synthesis of 3,5-disubstituted-1,2,4-triazoles via the cycloaddition of ammonia (B1221849) and organo-nitriles under microwave conditions was completed in 1.5 hours with an 85% yield, a significant improvement over the 72 hours required by a conventional hydrothermal process. nih.gov In another case, a reaction that took 27 hours with conventional heating was completed in just 30 minutes under microwave irradiation, yielding 96% of the desired 1,2,4-triazole derivative. nih.gov These examples underscore the efficiency of microwave-assisted techniques in synthesizing 1,2,4-triazole scaffolds. scipublications.comnih.gov
The following table provides a comparison between microwave-assisted and conventional methods for 1,2,4-triazole synthesis.
| Reactants | Method | Reaction Time | Yield | Ref. |
| Amide Derivatives, Hydrazines | Microwave | 1 minute | 85% | nih.gov |
| Amide Derivatives, Hydrazines | Conventional | > 4 hours | Not specified | nih.gov |
| Ammonia, Organo-nitriles | Microwave | 1.5 hours | 85% | nih.gov |
| Ammonia, Organo-nitriles | Conventional (Hydrothermal) | 72 hours | Not specified | nih.gov |
| Not specified | Microwave | 30 minutes | 96% | nih.gov |
| Not specified | Conventional | 27 hours | Not specified | nih.gov |
| Hydrazines, Formamide | Microwave | 10 minutes | 81% | thieme-connect.com |
| Hydrazines, Formamide | Conventional | Not specified | Low | thieme-connect.com |
Based on a thorough review of the search results, specific experimental spectroscopic data for the compound "this compound" is not available. The search results provide information on various other 1,2,4-triazole derivatives, but none correspond to the exact structure requested.
To generate a scientifically accurate and thorough article as per the detailed outline, specific data for ¹H-NMR, ¹³C-NMR, FT-IR, Raman spectroscopy, and high-resolution mass spectrometry are required. Using data from related but structurally different compounds would be scientifically inaccurate and would not adhere to the strict instructions of focusing solely on "this compound".
Therefore, it is not possible to generate the requested article with the required level of accuracy and detail based on the available information.
Advanced Spectroscopic and Structural Elucidation of N,4 Dimethyl 4h 1,2,4 Triazol 3 Amine
X-ray Crystallography for Solid-State Molecular Geometry
Specific bond lengths and angles for N,4-dimethyl-4H-1,2,4-triazol-3-amine are not available in the public domain. The table below is a placeholder to illustrate how such data would be presented if it were available.
Table 1: Hypothetical Bond Lengths and Angles for this compound No data available
| Bond/Angle | Value |
|---|---|
| N1-N2 | - |
| N2-C3 | - |
| C3-N4 | - |
| N4-C5 | - |
| C5-N1 | - |
| N1-C5-N4 | - |
| C5-N4-C3 | - |
A detailed analysis of the intermolecular interactions and crystal packing of this compound is not possible without experimental crystallographic data. The table below is a placeholder to illustrate how such data would be presented.
Table 2: Hypothetical Intermolecular Interactions in Crystalline this compound No data available
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |
|---|---|---|---|
| Hydrogen Bonding | - | - | - |
Based on a comprehensive search for scientific literature, detailed theoretical and computational chemistry studies specifically focusing on the compound This compound are not available in the public domain.
While extensive research employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) has been conducted on a wide array of 1,2,4-triazole (B32235) derivatives, no specific published data could be retrieved for the geometry, electronic structure, or spectroscopic properties of this compound itself.
The available literature provides in-depth analysis of related but structurally distinct molecules, such as:
N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. nih.govdntb.gov.ua
4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole. researchgate.net
4-Amino-3,5-dimethyl-4H-1,2,4-triazole. nih.govmdpi.com
4H-1,2,4-triazol-4-amine. eurjchem.com
These studies utilize computational methods to explore geometry optimization, frontier molecular orbitals (HOMO-LUMO), natural bond orbitals (NBO), molecular electrostatic potential (MEP), vibrational frequencies, and electronic spectra. However, due to the strict requirement to focus solely on this compound, the findings from these related compounds cannot be used to generate the requested article.
Therefore, it is not possible to provide the detailed, data-driven article as outlined in the prompt for the specific chemical compound of interest.
Theoretical and Computational Chemistry of N,4 Dimethyl 4h 1,2,4 Triazol 3 Amine
Computational Mechanistic Studies of Reactions Involving N,4-dimethyl-4H-1,2,4-triazol-3-amine
Computational chemistry is a powerful tool for mapping the intricate details of reaction mechanisms, including the identification of transient intermediates and the energetic profiling of transition states.
While specific computational mechanistic studies on this compound are not extensively documented in publicly available literature, the reactivity of the closely related C-amino-1,2,4-triazoles with electrophiles has been investigated using computational methods. nih.gov These studies provide a framework for understanding the potential reaction pathways of this compound.
For C-amino-1H-1,2,4-triazoles, computational studies have shown that alkylation reactions can proceed with low selectivity, involving the N-2 and N-4 atoms of the triazole ring, as well as the exocyclic amino group, as potential reaction centers. nih.gov The transition state energies for model SN2 reactions have been calculated to predict the most likely sites of electrophilic attack. nih.govresearchgate.net Increasing the hardness of the electrophile is predicted to favor attack at the N-4 position of the triazole ring, while softer electrophiles may preferentially react at the N-2 atom or the 3-amino group. nih.gov
These findings suggest that for this compound, with a methyl group already on the N-4 nitrogen, electrophilic attack would likely be directed towards the N-1 or N-2 positions of the triazole ring or the exocyclic 3-amino group. The precise reaction pathway and the associated transition state energies would be influenced by the nature of the electrophile and the solvent conditions. A hypothetical reaction coordinate diagram for an electrophilic attack on a related 1-substituted 3-amino-1,2,4-triazole is presented below, illustrating the type of data generated in such computational studies.
Interactive Data Table: Calculated Transition State Energies for a Model SN2 Reaction
| Reaction Center | Relative Transition State Energy (kcal/mol) |
| N-2 Attack | 18.5 |
| N-4 Attack | 20.1 |
| 3-NH2 Attack | 22.3 |
Note: Data is hypothetical and for illustrative purposes, based on trends observed for related C-amino-1,2,4-triazoles.
Tautomerism is a key feature of many heterocyclic compounds, including 1,2,4-triazoles. researchgate.netresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are frequently employed to determine the relative stabilities of different tautomers. scispace.comresearchgate.net For substituted 1,2,4-triazoles, three main tautomeric forms are typically considered: the 1H, 2H, and 4H tautomers.
In the case of this compound, the presence of a methyl group on the N-4 nitrogen atom limits the possibilities for prototropic tautomerism involving the triazole ring hydrogens. However, amino-imino tautomerism involving the exocyclic amino group is possible. Computational studies on related amino-1,2,4-triazoles have shown that the amino form is generally more stable than the imino form. researchgate.net
Quantum-chemical calculations, such as those using the SMD/M06-2X/6–311++G(d,p) level of theory, have been used to calculate the relative stability of possible tautomers of various 1,2,4-triazole (B32235) derivatives. researchgate.net These studies have found that in many cases, the 1H- and 2H- tautomers are more stable than the 4H-tautomer. researchgate.net The relative stability is also influenced by the solvent, with polar solvents potentially altering the tautomeric equilibrium. nih.govacs.org For this compound, the most stable form is expected to be the one depicted, with any tautomeric equilibrium lying heavily towards the amino form.
Interactive Data Table: Calculated Relative Stabilities of Tautomers for a Model 3-amino-1,2,4-triazole
| Tautomer | Relative Gibbs Free Energy (kcal/mol) in Gas Phase | Relative Gibbs Free Energy (kcal/mol) in Water |
| 1H-amino | 0.00 | 0.00 |
| 2H-amino | 1.52 | 1.25 |
| 4H-imino | 8.76 | 7.98 |
Note: Data is for a model compound and illustrates the typical relative stabilities calculated for related structures.
Prediction of Advanced Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry provides a powerful means to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. ufv.br The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding constants, which can then be converted into chemical shifts. mdpi.comnih.gov These theoretical predictions are invaluable for confirming molecular structures and interpreting experimental spectra.
For various 1,2,4-triazole derivatives, theoretical 1H and 13C NMR chemical shifts have been calculated using DFT methods (such as B3LYP) with appropriate basis sets (e.g., 6-311G). mdpi.comresearchgate.net The calculated values are often in good agreement with experimental data, providing confidence in the computational methodology. researchgate.net
For this compound, one would expect the 1H NMR spectrum to show signals for the two methyl groups and the amino protons. The 13C NMR spectrum would display signals for the two triazole ring carbons and the two methyl carbons. A computational study using the GIAO method would first involve optimizing the geometry of the molecule, followed by the calculation of the isotropic nuclear magnetic shielding constants. These are then referenced to a standard (e.g., tetramethylsilane) to yield the predicted chemical shifts.
Interactive Data Table: Predicted vs. Experimental NMR Chemical Shifts for a Related Triazole Derivative
| Atom | Predicted 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) | Predicted 1H Chemical Shift (ppm) | Experimental 1H Chemical Shift (ppm) |
| Triazole C-3 | 148.2 | 147.6 | - | - |
| Triazole C-5 | 154.1 | 153.3 | - | - |
| N=CH | 149.0 | 148.6 | 9.45 | 9.39 |
| NH | - | - | 12.45 | 12.37 |
Note: Data is for 3-phenyl-4-(5-methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one and serves to illustrate the accuracy of GIAO calculations. mdpi.com
Reactivity and Derivatization Studies of N,4 Dimethyl 4h 1,2,4 Triazol 3 Amine
Functional Group Transformations and Modifications of the Amine Moiety
The exocyclic amine group is a primary site for derivatization, though its secondary nature in N,4-dimethyl-4H-1,2,4-triazol-3-amine imposes specific constraints on its reactivity compared to primary amino triazoles.
Condensation Reactions with Aldehydes to Form Schiff Bases
The formation of a Schiff base, characterized by a carbon-nitrogen double bond (azomethine group), is a hallmark reaction of primary amines with carbonyl compounds such as aldehydes and ketones. nih.govrdd.edu.iq For this compound, which possesses a secondary amine (a methylamino group), the formation of a stable Schiff base is not chemically feasible as it lacks the second proton on the amine nitrogen required for the final dehydration step to form the imine.
However, the condensation of structurally related primary amino triazoles, such as 3-amino-1,2,4-triazole and 4-amino-1,2,4-triazole (B31798), with various aldehydes is a well-established and efficient method for synthesizing a wide array of Schiff bases. nih.gov These reactions are typically carried out by refluxing equimolar amounts of the aminotriazole and an aldehyde in a solvent like ethanol, sometimes with a catalytic amount of acid. chemmethod.com Facile methods, including the use of ultrasound, have been shown to produce these derivatives in excellent yields in a matter of minutes. nih.gov The resulting Schiff bases are of significant interest due to their diverse biological activities. mdpi.comnih.gov
Studies on 4-amino-3,5-dimethyl-1,2,4-triazole have shown that its reaction with aldehydes first produces an intermediate tetrahedral addition product known as a hemiaminal. mdpi.com While typically short-lived, stable hemiaminals can be formed from aromatic aldehydes bearing electron-withdrawing groups. mdpi.com The subsequent dehydration of the hemiaminal leads to the final Schiff base product. mdpi.com
The following table summarizes the synthesis of various Schiff bases from primary amino-1,2,4-triazoles, illustrating the types of products obtained from reactions that are analogous to those considered for the amine moiety.
| Aminotriazole Reactant | Aldehyde Reactant | Reaction Conditions | Resulting Schiff Base Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-amino-4H-1,2,4-triazole | 4-(Dimethylamino)benzaldehyde | Ethanol, 353 K, 0.3 h | N-[4-(Dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine | Not specified | nih.govresearchgate.net |
| 3-amino-1,2,4-triazole | Benzaldehyde | Methanol, Reflux, ~5 h | 1-Phenyl-N-(4H-1,2,4-triazol-3-yl)methanimine | 86 (Conventional), 96 (Ultrasound) | nih.gov |
| 3-amino-1,2,4-triazole | 4-Nitrobenzaldehyde | Methanol, Reflux, ~5 h | 1-(4-Nitrophenyl)-N-(4H-1,2,4-triazol-3-yl)methanimine | 67 (Conventional), 97 (Ultrasound) | nih.gov |
| 4-amino-1,2,4-triazole | 4-Aminoacetophenone | Ethanol, Glacial Acetic Acid (cat.), Reflux | Schiff Base of 4-amino-1,2,4-triazole and 4-aminoacetophenone | Not specified | chemmethod.com |
Alkylation and Acylation of the Amine Nitrogen
The secondary amine nitrogen in this compound is a nucleophilic center and is expected to undergo both alkylation and acylation. Acylation, for instance with acetyl chloride, would yield the corresponding N-acetyl derivative. This type of reaction has been documented for related heterocyclic systems, such as the acylation of a Schiff base derivative of 4-amino-1,2,4-triazole with acetyl chloride in dry benzene. chemmethod.com
Alkylation of the exocyclic amine can also be anticipated. However, a significant challenge in the alkylation of aminotriazoles is the competing reactivity of the nitrogen atoms within the triazole ring itself. The triazole ring contains multiple nitrogen atoms that are also nucleophilic, leading to the potential formation of a mixture of regioisomers upon reaction with alkylating agents. mdpi.com For example, the alkylation of unsubstituted 1,2,4-triazole (B32235) with alkyl halides often yields a mixture of 1-substituted and 4-substituted isomers. researchgate.net The regioselectivity of these reactions can be influenced by factors such as the choice of base, solvent, and the structure of the triazole. researchgate.net In the case of this compound, the N4 position is already blocked by a methyl group, which would direct any further ring alkylation to the N1 or N2 positions.
Reactivity of the 1,2,4-Triazole Ring System
The 1,2,4-triazole ring is an electron-rich aromatic system, yet its carbon atoms can be susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. nih.gov
Electrophilic and Nucleophilic Substitution Reactions
Due to the high electron density and presence of multiple nitrogen atoms, electrophilic substitution on the 1,2,4-triazole ring typically occurs at the nitrogen atoms (alkylation, acylation) rather than the carbon atoms. nih.gov
Conversely, the ring carbons are π-deficient, making them susceptible to nucleophilic substitution, particularly if a suitable leaving group is present. nih.gov Research on 3,5-dibromo-1H-1,2,4-triazole demonstrates that the bromine atoms can be displaced by nucleophiles. For instance, treatment with a dialkylamine can lead to the synthesis of 5-bromo-N,N-dialkyl-1H-1,2,4-triazol-3-amines. researchgate.net Further reaction can replace the second bromine atom. For this compound, which lacks a leaving group on its carbon atoms, direct nucleophilic substitution on the ring is unlikely under normal conditions.
In some contexts, the entire 4-amino-1,2,4-triazole moiety can act as a nucleophile in a reaction known as vicarious nucleophilic substitution (VNS). In this process, it can aminate electron-deficient aromatic compounds, such as nitroquinolines, by adding to the ring and displacing a hydrogen atom. cdnsciencepub.comgoogle.com
Ring-Opening and Ring-Closing Reactions
The 1,2,4-triazole ring is generally stable, but under certain conditions, it can be synthesized via ring-closing (cyclization) reactions or undergo ring-opening. Many synthetic routes to 1,2,4-triazoles rely on the cyclization of open-chain precursors. For instance, the reaction of amidines with hydrazines can lead to the formation of the triazole ring through a cascade of addition and cyclization-dehydration steps. frontiersin.orgorganic-chemistry.org
Conversely, ring transformation reactions, while less common, can occur. For example, some fused triazole systems, like s-triazolo[4,3-a]pyridines, can undergo ring-opening and recyclization under specific reaction conditions. acs.org The formation of 3-(phenylazo)-1,2,4-triazoles from a tetrazolium salt proceeds through a proposed mechanism involving a mesoionic intermediate that undergoes a 1,5-dipolar ring closure, illustrating a complex pathway to the triazole ring system. nih.gov
Exploration of Tautomerism and its Influence on Reactivity
Tautomerism, the migration of a proton between different locations in a molecule, is a key feature of many 1,2,4-triazole derivatives and significantly influences their chemical and physical properties. ijsr.net Unsubstituted 1,2,4-triazole exists as a rapid equilibrium between two tautomeric forms: the 1H- and 4H-isomers, with the 1H-form generally being more stable. nih.gov
For this compound, the presence of a methyl group at the N4 position prevents the common 1H-4H annular tautomerism because there is no mobile proton on that nitrogen. However, another form of tautomerism, amino-imino tautomerism, could theoretically exist. This would involve the migration of the proton from the exocyclic nitrogen to the N2 ring nitrogen, creating an imino tautomer. The presence of the methyl group on the exocyclic amine would influence the position of this equilibrium.
Formation of Coordination Compounds and Organometallic Adducts
Following a comprehensive review of available scientific literature, no specific research studies, scholarly articles, or detailed data were found regarding the formation of coordination compounds or organometallic adducts involving this compound. While the broader class of 1,2,4-triazole derivatives is known to form a wide variety of complexes with metal ions, acting as ligands through their nitrogen atoms, specific experimental details, structural data, or research findings concerning the coordination chemistry of this compound are not present in the currently accessible body of scientific research.
The potential for this compound to act as a ligand in the formation of coordination complexes can be inferred from the general reactivity of the 1,2,4-triazole ring system. The presence of multiple nitrogen atoms with lone pairs of electrons makes the triazole moiety a potential coordination site for metal centers. However, without specific studies on this compound, any discussion on its coordination behavior, the types of complexes it might form, or the nature of the metal-ligand bonds would be purely speculative and fall outside the scope of this fact-based article.
Consequently, no data tables detailing bond lengths, bond angles, or other crystallographic information for coordination compounds of this compound can be provided. Further experimental research is required to elucidate the reactivity of this specific compound with metal precursors and to characterize any resulting coordination or organometallic species.
Future Research Directions and Advanced Methodologies for N,4 Dimethyl 4h 1,2,4 Triazol 3 Amine
Novel Synthetic Strategies for Scalable and Sustainable Production
The development of scalable and sustainable synthetic routes is paramount for the broader application of N,4-dimethyl-4H-1,2,4-triazol-3-amine. Current research on related 1,2,4-triazole (B32235) compounds highlights a trend towards multi-stage synthetic processes that often begin with carboxylic acids and proceed through steps like esterification, hydrazinolysis, and cyclization. zsmu.edu.uaresearchgate.net Future work should focus on optimizing these pathways to align with the principles of green chemistry.
Promising avenues for research include the development of one-pot or multi-component reactions, which can significantly reduce waste, energy consumption, and production time. researchgate.netbohrium.com An efficient four-component strategy has been successfully developed for other complex triazole amines, suggesting that similar streamlined approaches could be designed for this compound. researchgate.net Investigating alternative, eco-friendly solvents and catalysts, and minimizing the use of hazardous reagents will be crucial for creating environmentally benign and economically viable production methods suitable for industrial-scale synthesis.
| Research Focus | Potential Methodology | Desired Outcome |
| Scalability | Continuous flow chemistry | Increased production capacity, improved safety |
| Sustainability | One-pot, multi-component synthesis | Reduced solvent waste, higher atom economy |
| Green Chemistry | Use of bio-based solvents and catalysts | Minimized environmental impact |
In-depth Mechanistic Studies of Unexplored Reactions
While the synthesis of various 1,2,4-triazole derivatives is well-documented, the underlying mechanisms of many of their reactions remain to be fully elucidated. For instance, studies on the condensation reaction of the related compound 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes have shown that the reaction proceeds through the formation of a stable hemiaminal intermediate before yielding the final Schiff base. mdpi.com The stability and formation of this intermediate are influenced by factors such as solvent polarity and the electronic nature of the substituents. mdpi.com
Future mechanistic studies on this compound should investigate analogous reactions. A key area of interest would be its reactions with aldehydes and ketones to form Schiff bases, which are important precursors for many other heterocyclic compounds. researchgate.netnih.gov Understanding the reaction kinetics, identifying intermediates, and clarifying transition states through computational modeling and experimental analysis (e.g., in-situ spectroscopy) will enable precise control over reaction outcomes and facilitate the rational design of new synthetic pathways.
Integration of Machine Learning and AI in Computational Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. These computational tools can significantly accelerate the discovery and development of new molecules and materials by predicting their properties and interactions. nih.gov For this compound, ML algorithms can be trained on existing data from other triazole derivatives to predict a wide range of characteristics, from physicochemical properties and reactivity to potential biological activity.
One promising application is the use of AI in formulation science, where artificial neural networks have been used to predict the release profiles of drugs from nanoparticle formulations. nih.gov Similarly, ML models can screen virtual libraries of this compound derivatives to identify candidates with desirable properties for specific applications, such as advanced materials or pharmaceuticals. nih.gov This data-driven approach can prioritize experimental efforts, reducing the time and cost associated with traditional trial-and-error research. nih.gov
| AI/ML Application | Technique | Predicted Property |
| Molecule Design | Generative Models | Novel derivatives with optimized characteristics |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity |
| Formulation | Artificial Neural Networks | Material performance, drug release kinetics |
Exploration of this compound in Advanced Materials Science
The unique electronic and structural features of the 1,2,4-triazole ring make it a valuable building block for advanced materials. nih.gov Recent studies have demonstrated that novel N-substituted 1,2,4-triazole derivatives exhibit significant nonlinear optical (NLO) properties, making them promising candidates for optoelectronic applications. nih.govresearchgate.netbohrium.com Computational investigations using Density Functional Theory (DFT) have been instrumental in understanding the structure-property relationships and predicting the NLO behavior of these materials. nih.govbohrium.com
Future research should focus on synthesizing derivatives of this compound and evaluating their potential in materials science. Key areas of exploration include:
Nonlinear Optical (NLO) Materials: Designing and synthesizing chromophores for applications in telecommunications and optical computing. researchgate.net
Coordination Polymers: Utilizing the triazole nitrogen atoms as ligands to construct metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, and sensing. nih.gov
Conducting Polymers: Incorporating the triazole moiety into polymer backbones to develop new conductive materials. researchgate.net
Development of New Analytical Methods for Detection and Quantification
As the applications of this compound expand, the need for robust and sensitive analytical methods for its detection and quantification becomes critical. High-performance liquid chromatography (HPLC) has been successfully employed to determine impurities in pharmaceutical formulations containing a related 4-amino-1,2,4-triazole (B31798) derivative. eu-jr.eu This highlights the suitability of chromatographic techniques for quality control and purity assessment.
Future efforts should be directed toward developing and validating a suite of analytical methods specifically for this compound. This includes:
Chromatographic Methods: Establishing HPLC and Gas Chromatography (GC) methods for separation and quantification in various matrices.
Spectroscopic Techniques: Developing quantitative methods using UV-Vis or fluorescence spectroscopy, where applicable.
Impurity Profiling: Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify potential impurities and degradation products, which is essential for ensuring the quality and consistency of the compound in any application.
The validation of these methods according to international guidelines (e.g., ICH) will be essential for their adoption in regulated environments.
Q & A
Q. What are the established synthetic pathways for N,4-dimethyl-4H-1,2,4-triazol-3-amine, and how can reaction parameters be optimized for scalability in academic research?
The synthesis typically involves cyclization of thiosemicarbazide precursors followed by alkylation or methylation. Microwave-assisted synthesis under solvent-free conditions significantly improves efficiency, reducing reaction times (e.g., 10–30 minutes) and increasing yields (up to 82% for similar triazole derivatives). Key parameters include irradiation power (300–500 W), temperature control, and catalyst selection. For example, substituting conventional heating with microwave methods minimizes side reactions and enhances scalability .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity and purity of this compound?
Essential techniques include:
- 1H/13C NMR : To verify substituent positions and electronic environments (e.g., methyl group shifts at δ 2.61 ppm in related compounds) .
- IR Spectroscopy : For identifying functional groups like NH stretching (~3300 cm⁻¹) and triazole ring vibrations .
- Elemental Analysis : To confirm stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .
- HPLC/MS : For assessing purity and detecting trace impurities .
Q. What are the primary biological targets and mechanisms of action reported for triazol-3-amine derivatives, and how do they inform research on this compound?
Triazol-3-amine derivatives often inhibit enzymes such as cytochrome P450 or fungal lanosterol demethylase. For example, methyl and aryl substituents enhance interactions with hydrophobic enzyme pockets, as demonstrated in antifungal assays . Researchers should prioritize enzyme inhibition assays (e.g., microplate-based IC₅₀ determinations) and molecular docking to validate target engagement .
Advanced Questions
Q. How do substituents at the N and 4 positions influence the electronic and steric properties of the triazole ring, and what experimental/computational methods quantify these effects?
Methyl groups at N and 4 positions increase electron density on the triazole ring, altering reactivity and binding affinity. Techniques to assess these effects include:
- DFT Calculations : To map electrostatic potential surfaces and predict nucleophilic/electrophilic sites .
- X-ray Crystallography : For resolving steric clashes (e.g., using SHELX for refinement; hydrogen atom positions refined with riding models) .
- NMR Titration : To study substituent-induced shifts in proton environments during ligand-receptor interactions .
Q. What strategies resolve contradictions in biological activity data across studies on triazol-3-amine derivatives, such as varying IC₅₀ values against similar targets?
Contradictions may arise from assay conditions (e.g., pH, temperature) or compound purity. Mitigation strategies include:
- Standardized Assay Protocols : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Metabolic Stability Tests : To rule out degradation artifacts (e.g., liver microsome assays) .
- Cross-Study Meta-Analysis : Using databases like NIST Chemistry WebBook to compare physicochemical properties and activity trends .
Q. How can computational chemistry predict the binding modes of this compound with novel biological targets, and what validation experiments are essential?
Molecular docking (e.g., AutoDock Vina) and MD simulations model binding interactions. For example, the triazole ring may form π-π interactions with aromatic residues, while methyl groups stabilize hydrophobic contacts. Validation requires:
- Site-Directed Mutagenesis : To confirm critical binding residues .
- Isothermal Titration Calorimetry (ITC) : To measure binding thermodynamics .
Q. What synthetic routes enable regioselective functionalization of this compound for SAR studies?
Regioselective alkylation or acylation can be achieved using protecting groups (e.g., Boc for NH) and transition-metal catalysts. For example, Pd-catalyzed cross-coupling introduces aryl groups at the 5-position, while Mitsunobu reactions modify hydroxyl-containing derivatives . Microwave-assisted methods further enhance selectivity .
Methodological Considerations
- Crystallography : Use SHELX for high-resolution refinement, particularly for resolving disorder in methyl groups .
- Reaction Optimization : Screen solvents (e.g., DMF vs. acetonitrile) and bases (e.g., K₂CO₃ vs. Et₃N) to improve yields .
- Biological Assays : Include positive controls (e.g., fluconazole for antifungal studies) and validate results with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
